molecular formula C25H21ClN4O3S2 B12016375 N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12016375
M. Wt: 525.0 g/mol
InChI Key: XCBKRSYAKHCBHN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the cyclopenta[4,5]thieno[2,3-d]pyrimidine ring system. This is followed by the introduction of the 4-chlorophenyl group and the acetylamino group through nucleophilic substitution and acylation reactions, respectively. The final step involves the formation of the sulfanylacetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Acyl chlorides, anhydrides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis and catalysis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific molecular pathways could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.

Properties

Molecular Formula

C25H21ClN4O3S2

Molecular Weight

525.0 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21ClN4O3S2/c1-14(31)27-16-7-9-17(10-8-16)28-21(32)13-34-25-29-23-22(19-3-2-4-20(19)35-23)24(33)30(25)18-11-5-15(26)6-12-18/h5-12H,2-4,13H2,1H3,(H,27,31)(H,28,32)

InChI Key

XCBKRSYAKHCBHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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